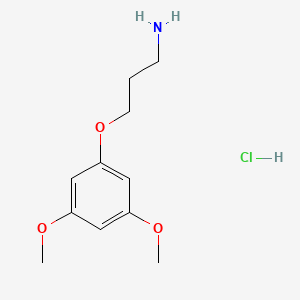

1-(3-氨基丙氧基)-3,5-二甲氧基苯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride (1-APDM) is an organic compound with a molecular formula of C10H17ClN2O3. It is a colorless solid, soluble in water and alcohol, and is used in a variety of scientific applications.

科学研究应用

癌症研究

1-(3-氨基丙氧基)-3,5-二甲氧基苯盐酸盐: 是一种可用于癌症研究的化合物,因为它在多胺转运和代谢中具有潜在作用。 多胺是细胞增殖必需的小型阳离子分子,在肿瘤组织中浓度较高 。操纵多胺途径是癌症治疗的一种很有前途的方法,这种化合物可能参与合成靶向这些途径的抑制剂。

生化分析

Biochemical Properties

1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as ornithine decarboxylase, which is involved in the polyamine biosynthetic pathway . This interaction can influence the synthesis of polyamines, which are crucial for cellular proliferation. Additionally, 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can bind to proteins involved in cellular signaling pathways, affecting their activity and downstream effects.

Cellular Effects

1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport . This regulation can lead to changes in cellular proliferation rates and metabolic activity. Furthermore, 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can induce oxidative stress in mitochondria, impacting cellular respiration and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can induce oxidative stress in mitochondria at low concentrations, while higher concentrations do not affect mitochondrial respiration . This temporal variation in effects highlights the importance of considering dosage and exposure duration in experimental settings.

Dosage Effects in Animal Models

The effects of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride vary with different dosages in animal models. At low doses, it can modulate cellular proliferation and metabolic activity, while higher doses may lead to toxic or adverse effects. For example, high doses of the compound can induce oxidative stress and apoptosis in splenic cells . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in biomedical research.

Metabolic Pathways

1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride is involved in various metabolic pathways, including the polyamine biosynthetic pathway. It interacts with enzymes such as ornithine decarboxylase, influencing the synthesis of polyamines . These interactions can affect metabolic flux and metabolite levels, impacting cellular proliferation and metabolic activity. Additionally, the compound can modulate the activity of enzymes involved in amino acid metabolism, further influencing cellular function and metabolism .

Transport and Distribution

The transport and distribution of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride within cells and tissues involve interactions with transporters and binding proteins. It can be transported into cells via the polyamine transport system, allowing it to reach intracellular targets . Once inside the cell, the compound can interact with various binding proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to mitochondria, where it induces oxidative stress and affects mitochondrial function . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-(3,5-dimethoxyphenoxy)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12;/h6-8H,3-5,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMHNQGTLPTYSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCCN)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100840-66-2 |

Source

|

| Record name | 1-(3-aminopropoxy)-3,5-dimethoxybenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)

![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)

![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)

![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)

![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)